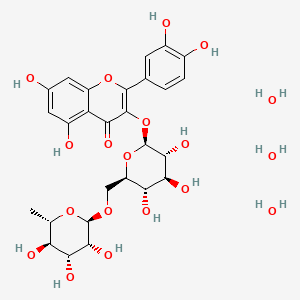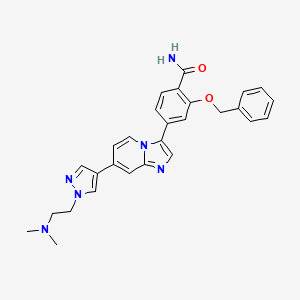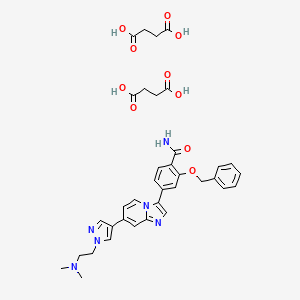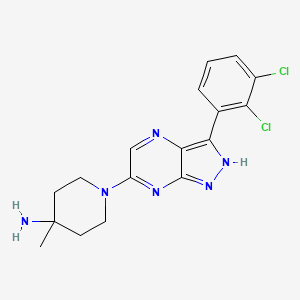
IACS-13909
Vue d'ensemble
Description
IACS-13909 est un inhibiteur allostérique puissant et sélectif de la phosphatase contenant le domaine d'homologie Src 2 (SHP2). Ce composé a montré un potentiel significatif dans la survenue de mécanismes de résistance dans le cancer du poumon non à petites cellules (CPNPC) qui dépendent du récepteur du facteur de croissance épidermique (EGFR) et indépendants de l'EGFR .
Mécanisme D'action
Target of Action
IACS-13909, also known as “1-[3-(2,3-dichlorophenyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine” or “1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine”, primarily targets the Src homology 2 domain-containing phosphatase (SHP2) . SHP2 is a phosphatase that mediates signaling downstream of multiple receptor tyrosine kinases (RTKs) and is required for full activation of the MAPK pathway .
Mode of Action
This compound is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 .
Biochemical Pathways
The compound suppresses signaling through the MAPK pathway . This pathway is activated by a broad spectrum of RTKs, which are often the oncogenic drivers in various cancers . By inhibiting SHP2, this compound impedes the proliferation of tumors with these activated RTKs .
Result of Action
This compound potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs . In non-small cell lung cancer (NSCLC) models with acquired resistance to osimertinib, this compound, administered as a single agent or in combination with osimertinib, potently suppresses tumor cell proliferation in vitro and causes tumor regression in vivo .
Action Environment
The effectiveness of this compound may be influenced by the presence of resistance mechanisms in the tumor environment. This compound can overcome both types of resistance mechanisms .
Analyse Biochimique
Biochemical Properties
IACS-13909 suppresses signaling through the MAPK pathway . It interacts with SHP2, a phosphatase that mediates signaling downstream of multiple RTKs . The nature of these interactions involves the suppression of signaling through the MAPK pathway .
Cellular Effects
This compound has demonstrated tumor growth inhibition in RTK-activated cancers in preclinical studies . It potently impedes the proliferation of tumors harboring a broad spectrum of activated RTKs as the oncogenic driver . In EGFR-mutant osimertinib-resistant NSCLC models with EGFR-dependent and EGFR-independent resistance mechanisms, this compound, administered as a single agent or in combination with osimertinib, potently suppressed tumor cell proliferation in vitro .
Molecular Mechanism
This compound is a specific and potent allosteric inhibitor of SHP2 . It binds to an allosteric pocket at the interface between the SH2 domains and phosphatase domain of SHP2 . This binding suppresses signaling through the MAPK pathway .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings . It has demonstrated long-term effectiveness in inhibiting tumor growth in RTK-activated cancers .
Dosage Effects in Animal Models
In animal models, this compound has shown to reduce tumor cell proliferation in vitro and in vivo
Metabolic Pathways
This compound is involved in the MAPK pathway . It interacts with SHP2, a phosphatase that mediates signaling downstream of multiple RTKs . This could also include any effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour IACS-13909 impliquent plusieurs étapes, y compris la préparation d'intermédiaires clés et leur couplage ultérieur. Les méthodes de production industrielle sont conçues pour garantir une pureté et un rendement élevés, bien que les détails spécifiques des voies de synthèse exactes et des conditions réactionnelles soient propriétaires et ne soient pas divulgués publiquement .
Analyse Des Réactions Chimiques
IACS-13909 subit divers types de réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène du composé.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes dans le composé par un autre atome ou groupe d'atomes.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier le rôle de SHP2 dans diverses voies de signalisation.
Biologie : Il aide à comprendre les mécanismes moléculaires de SHP2 dans la prolifération et la différenciation cellulaires.
Médecine : Il est étudié comme un agent thérapeutique potentiel pour surmonter la résistance aux inhibiteurs de l'EGFR dans le CPNPC.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement SHP2, une phosphatase qui module la signalisation en aval de multiples kinases à tyrosine réceptrices (RTK). En inhibant SHP2, this compound supprime l'activation de la voie de la kinase de protéines activée par les mitogènes (MAPK), qui est cruciale pour la prolifération des cellules cancéreuses. Cette inhibition contribue à surmonter les mécanismes de résistance dans le CPNPC qui dépendent de l'EGFR et indépendants de l'EGFR .
Applications De Recherche Scientifique
IACS-13909 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of SHP2 in various signaling pathways.
Biology: It helps in understanding the molecular mechanisms of SHP2 in cell proliferation and differentiation.
Medicine: It is being investigated as a potential therapeutic agent for overcoming resistance to EGFR inhibitors in NSCLC.
Comparaison Avec Des Composés Similaires
IACS-13909 est unique dans sa capacité à inhiber sélectivement SHP2 et à surmonter de multiples mécanismes de résistance dans le CPNPC. Des composés similaires comprennent d'autres inhibiteurs de SHP2, tels que :
SHP099 : Un autre inhibiteur sélectif de SHP2 avec des mécanismes d'action similaires.
RMC-4550 : Un puissant inhibiteur de SHP2 qui cible la même voie.
Comparé à ces composés, this compound a montré une efficacité supérieure dans les modèles précliniques de CPNPC avec une résistance acquise aux inhibiteurs de l'EGFR .
Propriétés
IUPAC Name |
1-[3-(2,3-dichlorophenyl)-2H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N6/c1-17(20)5-7-25(8-6-17)12-9-21-15-14(23-24-16(15)22-12)10-3-2-4-11(18)13(10)19/h2-4,9H,5-8,20H2,1H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMADCPJVPLUGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C2=NC3=NNC(=C3N=C2)C4=C(C(=CC=C4)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



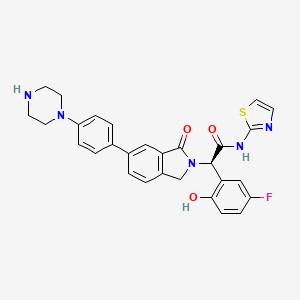
![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)
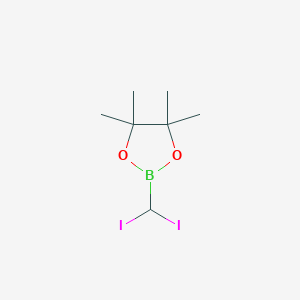
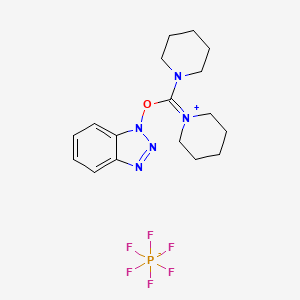
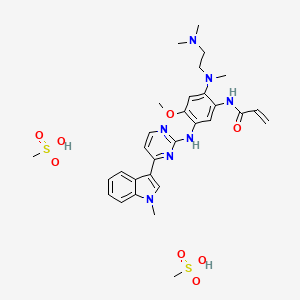
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride](/img/structure/B3028447.png)
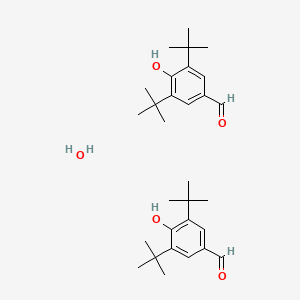
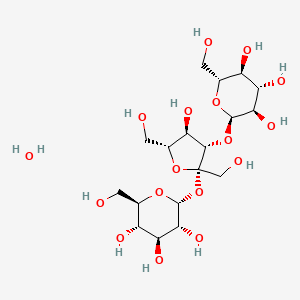
![(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid](/img/structure/B3028451.png)
